Pigment Yellow 110 Pigment Yellow 110
Brand Name: Vulcanchem
CAS No.: 5590-18-1
VCID: VC2901792
InChI: InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36)
SMILES: C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4
Molecular Formula: C22H6Cl8N4O2
Molecular Weight: 641.9 g/mol

Pigment Yellow 110

CAS No.: 5590-18-1

Cat. No.: VC2901792

Molecular Formula: C22H6Cl8N4O2

Molecular Weight: 641.9 g/mol

* For research use only. Not for human or veterinary use.

Pigment Yellow 110 - 5590-18-1

Specification

CAS No. 5590-18-1
Molecular Formula C22H6Cl8N4O2
Molecular Weight 641.9 g/mol
IUPAC Name 4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one
Standard InChI InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36)
Standard InChI Key QRFIXNBFUBOBTH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4
Canonical SMILES C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Characteristics

Pigment Yellow 110 belongs to the isoindolinone class, featuring a central phenylenediamine core symmetrically substituted with tetrachloroisoindolinone groups. Key thermodynamic properties include:

PropertyValueSource
Boiling Point808.6 ± 75.0 °C (predicted)
Water Solubility10 μg/L at 25°C
LogP (Octanol-Water)5.2
Vapor Pressure0 Pa at 25°C
Thermal StabilityUp to 299°C in HDPE

The low water solubility and high thermal stability make it ideal for high-temperature polymer processing, such as in polyethylene (PE) and polypropylene (PP) .

Resistance Properties

Industrial evaluations highlight its robustness in harsh environments:

Resistance TypeRating (1–5 Scale)Notes
Lightfastness (Masstone)8/8Excellent UV stability
Weatherfastness5/5No degradation in outdoor use
Chemical Resistance5/5 (Acid, Alkali)Stable in pH 1–14 conditions
Solvent Resistance5/5 (Ethanol, Xylene)Minimal swelling or dissolution

These properties are attributed to the chlorine-rich structure, which enhances electron withdrawal and reduces photocatalytic activity .

Synthesis and Industrial Production

Synthetic Pathways

The patented synthesis involves three stages :

  • Phthalimide Formation: Tetrachlorophthalic anhydride reacts with urea or ammonia in xylenes or nitrobenzene at 130–150°C.

  • Aminolysis: The intermediate phthalimide undergoes coupling with para-phenylenediamine in chlorobenzene, catalyzed by K2CO3\text{K}_2\text{CO}_3 or KOH.

  • Cyclocondensation: Phosphorus pentachloride (PCl5\text{PCl}_5) facilitates ring closure at 60–100°C, yielding the final pigment.

This method achieves a 70% yield, with particle size controlled via post-synthetic milling .

Environmental and Regulatory Considerations

Pigment Yellow 110 production historically involved hexachlorobenzene (HCB) as a by-product. Modern processes using tetrachlorophthalic anhydride (TCPA) with HCB levels ≤200 ppm reduce contamination to ≤10 ppm in the final product, complying with EU REACH and U.S. FDA (21 CFR 178.3297) standards .

Performance in Advanced Applications

Coatings and Plastics

In automotive coatings, Pigment Yellow 110 provides:

  • Opacity: 40–50% hiding power at 35 μm films .

  • Warpage Resistance: Rated 1/3 (minimal) in polyolefins due to low interfacial stress .

  • Migration Resistance: 5/5 rating, preventing bleeding in multilayer plastics .

A study comparing surfactants found that alkylphenol ethoxylates (HLB 12–14) optimized dispersion stability, increasing tinctorial strength by 18% in solvent-based paints .

Electrophoretic Displays

Encapsulation with styrene via mini-emulsion polymerization produces PS/PY110-S composite particles. These exhibit:

  • Contrast Ratio: 1.58 in yellow-white dual-color cells.

  • Zeta Potential: −42 mV, ensuring colloidal stability .

Doping with Pigment Red 146 further enhances chromaticity, making it viable for e-paper technologies .

GradeBET Surface Area (m²/g)Primary Use Case
ECY1100427Plastics (PP, PET, ABS)
721035Automotive OEM coatings
731030Powder coatings

Pricing ranges from $60–$69 per gram for research quantities, reflecting its premium status .

Emerging Research and Development

Recent studies focus on:

  • Bio-Based Plastics: As a compostable colorant, it degrades <10% over 180 days in soil .

  • Hybrid Pigments: Combining with bismuth vanadate improves lightfastness to 8/8 in water-based inks .

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